molecular formula C10H7BrN2O B173830 (E)-3-(4-Bromophenyl)-2-cyanoacrylamide CAS No. 101085-21-6

(E)-3-(4-Bromophenyl)-2-cyanoacrylamide

Cat. No.: B173830
CAS No.: 101085-21-6
M. Wt: 251.08 g/mol
InChI Key: JTTTWTYPKBLSRW-UHFFFAOYSA-N
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Description

(E)-3-(4-Bromophenyl)-2-cyanoacrylamide is an organic compound that features a bromophenyl group attached to a cyanoacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Bromophenyl)-2-cyanoacrylamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a cyanoacrylic acid derivative, while reduction can produce a cyanoamine.

Scientific Research Applications

(E)-3-(4-Bromophenyl)-2-cyanoacrylamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the bromophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(4-Bromophenyl)but-3-en-2-one: This compound shares the bromophenyl group but differs in the presence of a butenone moiety instead of a cyanoacrylamide.

    N-[(E)-(4-Bromophenyl)methylidene]-4-nitroaniline: Similar in having a bromophenyl group, but it contains a nitroaniline moiety.

Uniqueness

(E)-3-(4-Bromophenyl)-2-cyanoacrylamide is unique due to the presence of both a cyano group and an amide group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-bromophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTTWTYPKBLSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403951
Record name 2-Propenamide, 3-(4-bromophenyl)-2-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101085-21-6
Record name 3-(4-Bromophenyl)-2-cyano-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101085-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenamide, 3-(4-bromophenyl)-2-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-3-(4-Bromophenyl)-2-cyanoacrylamide
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(E)-3-(4-Bromophenyl)-2-cyanoacrylamide
Customer
Q & A

Q1: What insights does the research provide about how (E)-3-(4-Bromophenyl)-2-cyanoacrylamide affects enzymatic activity in Eobania vermiculata?

A: The research paper you provided, "Liver and mucous secretion enzymatic biomarkers of Eobania vermiculata treated with some newly synthesized acrylamide derivatives," investigates the impact of several newly synthesized acrylamide derivatives, including this compound, on specific enzymatic activities in Eobania vermiculata []. While the abstract doesn't provide detailed results, the study likely examines how exposure to this compound affects enzymatic biomarkers in the liver and mucus secretions of these snails. This information can be crucial for understanding the compound's potential mode of action and its broader toxicological effects.

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